molecular formula C21H21BrIN7O B11522661 N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11522661
M. Wt: 594.2 g/mol
InChI Key: PLFNZBBKSNHWLD-CFRMEGHHSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a triazine core, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions:

    Hydrazone Formation: The hydrazinyl group is introduced by reacting the triazine derivative with hydrazine hydrate, followed by condensation with 3-iodobenzaldehyde to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine core or the hydrazone linkage, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazine core is particularly valuable in the design of ligands and catalysts.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a potential candidate for studying enzyme inhibition, protein binding, and other biochemical processes.

Medicine

Medicinally, the compound’s structure suggests potential applications in drug design, particularly as an anticancer or antimicrobial agent. Its ability to form stable complexes with metal ions could also be explored for therapeutic purposes.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine exerts its effects is likely multifaceted:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It could interfere with cellular signaling pathways, leading to changes in cell behavior, such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
  • N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Uniqueness

Compared to similar compounds, N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine stands out due to its specific substitution pattern, which may confer unique chemical reactivity and biological activity. The presence of both bromine and iodine atoms provides opportunities for diverse chemical modifications and interactions.

Properties

Molecular Formula

C21H21BrIN7O

Molecular Weight

594.2 g/mol

IUPAC Name

4-N-(2-bromo-4-methylphenyl)-2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21BrIN7O/c1-14-5-6-18(17(22)11-14)25-19-26-20(28-21(27-19)30-7-9-31-10-8-30)29-24-13-15-3-2-4-16(23)12-15/h2-6,11-13H,7-10H2,1H3,(H2,25,26,27,28,29)/b24-13-

InChI Key

PLFNZBBKSNHWLD-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC(=CC=C4)I)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)I)Br

Origin of Product

United States

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